molecular formula C21H24N4O B2438997 N-(2-ethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899942-65-5

N-(2-ethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2438997
CAS RN: 899942-65-5
M. Wt: 348.45
InChI Key: MLUJEDLJSMHVDZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is commonly referred to as EIT, and it has been synthesized using various methods. The following paper will discuss the synthesis method of EIT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization of Triazole Derivatives

Research on triazole derivatives highlights their diverse synthetic routes and structural analysis. For instance, the synthesis of various triazole derivatives through different chemical reactions demonstrates the versatility of triazole compounds in chemical synthesis. These synthesis methods often involve the reaction of azides with alkynes or other precursors to form triazole rings, a process that can be optimized under different conditions to achieve high yields and selectivity (Kan et al., 2015). Additionally, the structural characterization of these compounds, using techniques such as NMR and mass spectrometry, provides detailed insights into their molecular architecture, essential for understanding their potential applications in various fields.

Biological Activities of Triazole Derivatives

Triazole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These studies reveal that modifications to the triazole ring and the introduction of various substituents can significantly impact the biological activity of the resulting compounds. For example, certain triazole derivatives have been found to exhibit good antimicrobial activity against a range of microorganisms, indicating their potential as therapeutic agents in treating infections (Fandaklı et al., 2012). Furthermore, some derivatives have shown promising anti-inflammatory activity, suggesting their application in managing inflammatory conditions (Tozkoparan et al., 2000). The exploration of triazole derivatives for anticancer activity has also been a significant area of research, with some compounds exhibiting notable effects against various cancer cell lines, highlighting their potential in cancer therapy (Hebishy et al., 2020).

properties

IUPAC Name

N-(2-ethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-5-16-8-6-7-9-19(16)22-21(26)20-15(4)25(24-23-20)18-12-10-17(11-13-18)14(2)3/h6-14H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUJEDLJSMHVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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